molecular formula C21H26N2O3S B6571482 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-81-8

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571482
CAS No.: 946336-81-8
M. Wt: 386.5 g/mol
InChI Key: XGBGEMHXTJPIST-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a tetrahydroquinoline moiety, which is further functionalized with a propane-1-sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Sulfonylation: The tetrahydroquinoline intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: Finally, the sulfonylated tetrahydroquinoline is coupled with 3,4-dimethylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the benzamide core, it can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to brominated or nitrated derivatives, while nucleophilic substitution can yield sulfonamide or sulfonate products.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonylated compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline ring can also interact with biological membranes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: A closely related compound with a similar structure but different substitution pattern.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar benzamide cores but different substituents, leading to varied biological activities.

Uniqueness

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds. Its combination of a sulfonyl group and a tetrahydroquinoline ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-12-27(25,26)23-11-5-6-17-14-19(9-10-20(17)23)22-21(24)18-8-7-15(2)16(3)13-18/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGEMHXTJPIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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